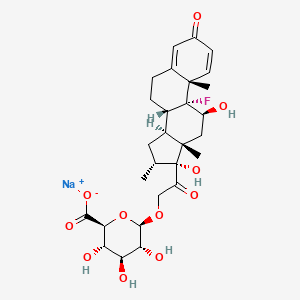

Dexamethasone Beta-D-Glucuronide Sodium Salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dexamethasone Beta-D-Glucuronide Sodium Salt is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone, particularly to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .

Vorbereitungsmethoden

The synthesis of Dexamethasone Beta-D-Glucuronide Sodium Salt involves the glucuronidation of dexamethasone. This process typically requires the use of glucuronic acid derivatives and specific catalysts under controlled conditions. Industrial production methods may involve large-scale glucuronidation reactions, followed by purification steps to obtain the sodium salt form .

Analyse Chemischer Reaktionen

Dexamethasone Beta-D-Glucuronide Sodium Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can convert it back to its parent compound, dexamethasone.

Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts.

Wissenschaftliche Forschungsanwendungen

Dexamethasone-beta-D-glucuronide is a compound being explored for its potential as a prodrug for targeted delivery of the anti-inflammatory corticosteroid dexamethasone to the colon . Research suggests that this compound remains stable and is poorly absorbed in the upper gastrointestinal tract, which allows it to reach the large intestine where it can be hydrolyzed into dexamethasone and glucuronic acid .

Scientific Research Applications

- Colonic Drug Delivery: Dexamethasone-beta-D-glucuronide is designed for colonic delivery of dexamethasone, and its resistance to hydrolysis in the upper gastrointestinal tract has been assessed in conventional, germ-free, and colitic rats . The enzymatic activity, specifically beta-D-glucosidase and beta-D-glucuronidase, is highest in the cecum and colon lumen of conventional rats . The compound's stability in the upper gastrointestinal tract and subsequent hydrolysis in the large intestine make it suitable for targeted drug delivery .

- Enzyme Activity Studies: Studies involving dexamethasone-beta-D-glucuronide have used model substrates like p-nitrophenyl-beta-D-glucoside and -beta-D-glucuronide to examine enzyme levels along the gastrointestinal tract . These investigations help compare the stability of different substrates and evaluate the prodrug dexamethasone-beta-D-glucuronide in various rat models, including conventional, germ-free, and colitic rats .

- Curcumin Derivative Studies: A synthetic curcumin β-D-glucuronide sodium salt (TBP1901) has been developed with higher water solubility and chemical stability for studying the conversion of curcumin β-D-glucuronide into aglycone curcumin in vivo and its antitumor effects . Studies have measured curcumin β-D-glucuronide and aglycone curcumin levels in plasma and major organs after intravenous administration in mice and monkeys .

- Bile Acid Metabolism: Early postnatal exposure to dexamethasone can affect hepatic expression of key genes involved in bile acid metabolism and kinetics in adult rats . Research has shown that dexamethasone can induce hepatic mRNA levels of cholesterol 7α-hydroxylase and increase biliary cholesterol concentrations .

Wirkmechanismus

The mechanism of action of Dexamethasone Beta-D-Glucuronide Sodium Salt involves its conversion to dexamethasone in the body. Dexamethasone acts as a glucocorticoid receptor agonist, binding to and activating the glucocorticoid receptor. This activation initiates downstream signaling pathways that result in various physiological effects, including the inhibition of pro-inflammatory cytokine production and suppression of immune responses .

Vergleich Mit ähnlichen Verbindungen

Dexamethasone Beta-D-Glucuronide Sodium Salt is unique due to its targeted delivery potential. Similar compounds include:

Dexamethasone: The parent compound, widely used as an anti-inflammatory and immunosuppressant.

Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.

Hydrocortisone: A naturally occurring glucocorticoid with broader applications.

Betamethasone: A synthetic glucocorticoid with potent anti-inflammatory effects.

This compound stands out due to its potential for targeted delivery, making it a valuable compound in both research and clinical settings.

Biologische Aktivität

Dexamethasone Beta-D-Glucuronide Sodium Salt (DBGSS) is a glucocorticoid prodrug that exhibits significant biological activity primarily through its conversion to dexamethasone, a potent anti-inflammatory agent. This article explores the mechanisms of action, pharmacokinetics, and various biological effects of DBGSS, supported by relevant data and findings from recent studies.

Target and Mode of Action

DBGSS primarily targets the glucocorticoid receptor (GR) , acting as an agonist. Upon binding to the GR, it activates several downstream signaling pathways that lead to the inhibition of pro-inflammatory cytokines such as tumor necrosis factor (TNF) and interleukin-6 (IL-6) . This mechanism is crucial for its therapeutic effects in conditions characterized by excessive inflammation.

Biochemical Pathways

The activation of GR by DBGSS influences various biochemical pathways. Notably, it inhibits the expression of genes involved in inflammatory responses, thereby reducing inflammation and modulating immune responses . The compound's action also involves the stabilization of cell membranes and suppression of leukocyte migration to sites of inflammation .

Pharmacokinetics

Absorption and Metabolism

DBGSS is designed to enhance the pharmacokinetic profile of dexamethasone. It is resistant to hydrolysis in the upper gastrointestinal tract, allowing for targeted delivery to the colon where it can be converted to dexamethasone by β-D-glucuronidase enzymes . This property is particularly beneficial for colonic delivery systems aimed at treating inflammatory bowel diseases.

Elimination and Bioavailability

Dexamethasone exhibits good oral bioavailability, with rapid absorption following administration. The elimination half-life varies depending on the route of administration; it ranges from 1-2 hours after oral intake to 3-5 hours after intramuscular injection . The pharmacokinetics of DBGSS suggest that it may provide prolonged therapeutic effects due to its prodrug nature.

Biological Effects

Anti-inflammatory Properties

Research indicates that DBGSS retains the anti-inflammatory properties of dexamethasone. It has been shown to effectively reduce inflammation in various experimental models. For instance, neonatal rats exposed to glucocorticoids exhibited modulation in bile acid metabolism, highlighting the systemic effects of glucocorticoids on liver function and metabolism .

Case Studies and Research Findings

Eigenschaften

Molekularformel |

C28H36FNaO11 |

|---|---|

Molekulargewicht |

590.6 g/mol |

IUPAC-Name |

sodium;(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylate |

InChI |

InChI=1S/C28H37FO11.Na/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37;/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37);/q;+1/p-1/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+;/m1./s1 |

InChI-Schlüssel |

ZEFLDBQGUAWYGO-MVPWUIRWSA-M |

Isomerische SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |

Kanonische SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)[O-])O)O)O)O)C)O)F)C.[Na+] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.